2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is characterized by the presence of a cycloheptylamino group attached to an ethoxyethanol backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol typically involves the reaction of cycloheptylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., R-SH)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Halogenated compounds, thioethers
Scientific Research Applications
2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe to investigate enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Ethylamino)ethoxy]ethan-1-ol: Similar structure but with an ethylamino group instead of a cycloheptylamino group.
2-[2-(Methylamino)ethoxy]ethan-1-ol: Contains a methylamino group instead of a cycloheptylamino group.
2-[2-(Propylamino)ethoxy]ethan-1-ol: Features a propylamino group in place of the cycloheptylamino group.
Uniqueness
2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol is unique due to the presence of the cycloheptylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical and pharmaceutical applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[2-(cycloheptylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H23NO2/c13-8-10-14-9-7-12-11-5-3-1-2-4-6-11/h11-13H,1-10H2 |
InChI Key |
IRNOEXOJNBUKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCOCCO |
Origin of Product |
United States |
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